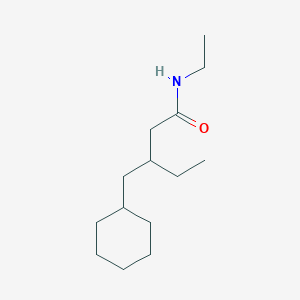

3-(cyclohexylmethyl)-N-ethylpentanamide

Description

3-(Cyclohexylmethyl)-N-ethylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a cyclohexylmethyl group at the C3 position and an ethyl group on the amide nitrogen. The cyclohexylmethyl motif is a recurring pharmacophore in inhibitors, as seen in compounds like ugonins and BACE1 inhibitors, where it enhances hydrophobic interactions and steric bulk to improve binding affinity . The ethyl substituent on the nitrogen may influence metabolic stability and solubility compared to bulkier or polar groups.

Properties

CAS No. |

6636-16-4 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

3-(cyclohexylmethyl)-N-ethylpentanamide |

InChI |

InChI=1S/C14H27NO/c1-3-12(11-14(16)15-4-2)10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,15,16) |

InChI Key |

MJHGVNNUTGVGHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCCCC1)CC(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)-N-ethylpentanamide typically involves the reaction of cyclohexylmethylamine with ethylpentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 3-(cyclohexylmethyl)-N-ethylpentanamide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-N-ethylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(cyclohexylmethyl)-N-ethylpentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Role of the Cyclohexylmethyl Group

The cyclohexylmethyl group is critical for enhancing inhibitory potency. In ugonin derivatives (e.g., compound 1), this motif improved BNA inhibition by 88- to 250-fold compared to parent flavonoids (luteolin IC₅₀ = 4.4 µM; eriodyctiol IC₅₀ = 17.8 µM) . This suggests that 3-(cyclohexylmethyl)-N-ethylpentanamide may similarly leverage hydrophobic interactions for target binding.

Impact of Amide Backbone and Substituents

- Chain Length : The pentanamide backbone of the target compound provides greater flexibility and hydrophobicity compared to shorter-chain analogues like N-cyclohexyl-3-methylbutanamide (butanamide) .

- N-Substituents : The ethyl group on the amide nitrogen may reduce steric hindrance compared to bulkier substituents (e.g., N-methyl or N-cyclohexyl in xanthine derivatives from ) . This could enhance solubility while maintaining moderate metabolic stability.

Functional Analogues and Pharmacological Context

- BACE1 Inhibitors: Compounds like 3-(2-Aminoquinolin-3-yl)-N-(cyclohexylmethyl)propanamide () demonstrate the versatility of the cyclohexylmethyl group in targeting enzymes. The quinoline moiety in this analogue likely engages in π-stacking, whereas the ethyl group in the target compound may prioritize hydrophobic binding .

- Xanthine Derivatives: highlights cyclohexylamino-containing xanthines (e.g., compound 10c).

Structure-Activity Relationship (SAR) Insights

- Cyclohexylmethyl vs. Smaller Alkyl Groups : Replacement of methyl or ethyl groups with cyclohexylmethyl (as in ugonins) drastically improves potency, likely due to enhanced van der Waals interactions and reduced desolvation penalties .

- Backbone Modifications : Extending the amide chain (e.g., from propanamide to pentanamide) may increase membrane permeability but could also introduce entropic penalties during binding.

- N-Substituent Effects : Ethyl groups balance lipophilicity and steric effects, whereas bulkier groups (e.g., isopropyl in ) may hinder target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.